Ancistrobrevine A
Description
Ancistrobrevine A is a naphthyltetrahydroisoquinoline alkaloid isolated from the West African liana Ancistrocladus abbreviatus (family Ancistrocladaceae). Structurally, it features a biaryl axis coupling a naphthalene moiety to a tetrahydroisoquinoline (THIQ) unit via a 5,1′-linkage (Fig. 1). Key stereochemical attributes include an S-configuration at C-3 and an oxygen function at C-6, hallmarks of Ancistrocladaceae-type alkaloids . Ancistrobrevine A is part of a broader class of naphthylisoquinoline alkaloids (NIQs), which are characterized by their axial chirality and diverse pharmacological activities, including antiproliferative and anti-infective properties .
Properties
Molecular Formula |
C27H33NO4 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(1R,3S)-7-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H33NO4/c1-15-11-20-19(9-10-21(29-5)25(20)22(12-15)30-6)26-23(31-7)14-18-13-16(2)28(4)17(3)24(18)27(26)32-8/h9-12,14,16-17H,13H2,1-8H3/t16-,17+/m0/s1 |
InChI Key |
PMARDQMILVWQBL-DLBZAZTESA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
NIQs exhibit structural diversity in biaryl coupling positions, stereochemistry, and substituent patterns. Below, Ancistrobrevine A is compared to related alkaloids from Ancistrocladus and Dioncophyllaceae species.
Structural Features
Key Observations :
- Coupling Position : Ancistrobrevine A’s 5,1′-linkage distinguishes it from 5,8′-coupled alkaloids (e.g., Ancistrobrevine B) and 7,1′-coupled derivatives (e.g., Dioncophylline A). The 5,8′ linkage is more common in Central African Ancistrocladus species .
- Stereochemistry : Ancistrobrevine A’s S-configuration at C-3 contrasts with Dioncophyllaceae-type alkaloids (e.g., Dioncophylline A), which exhibit R-configuration .
- Functional Groups : The presence of a C-6 oxygen substituent (OMe/OH) in Ancistrobrevine A is critical for its classification as an Ancistrocladaceae-type compound, unlike Dioncophylline A, which lacks this feature .
Structure-Activity Relationship (SAR) :
- O-Methylation : Ancistrobrevine B’s 5′-O-methyl group correlates with enhanced anti-pancreatic cancer activity (PC₅₀ = 7.60 μM) compared to its demethylated analog (PC₅₀ = 22.7 μM) .
- Dimerization: Michellamines’ dimeric structure confers superior anti-HIV activity over monomeric NIQs .
- Ring Contraction: Ancistrobrevolines’ isoindolinone system reduces steric hindrance, improving interaction with cancer cell targets .
Q & A
Q. How should researchers navigate intellectual property constraints when developing Ancistrobrevine A-based therapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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